molecular formula C17H20N2O2 B5785472 1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

Cat. No.: B5785472
M. Wt: 284.35 g/mol
InChI Key: KUNYLRVNLSNPJA-UHFFFAOYSA-N
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Description

1,1’-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone is a complex organic compound that features a pyrrole ring substituted with amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-3-methylacetophenone with 2,5-dimethylpyrrole under acidic conditions, followed by acetylation to introduce the ethanone groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethanone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1’-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1-[4-acetyl-1-(4-amino-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-9-8-14(6-7-15(9)18)19-10(2)16(12(4)20)17(11(19)3)13(5)21/h6-8H,18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNYLRVNLSNPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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